molecular formula C14H11F4N5O4S B8541006 2-Fluoro-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4triazolo[1,5-c]pyrimidin-2-yl)benzenesulfonamide

2-Fluoro-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4triazolo[1,5-c]pyrimidin-2-yl)benzenesulfonamide

Cat. No. B8541006
M. Wt: 421.33 g/mol
InChI Key: UCQQSJOPBIXDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06433169B1

Procedure details

2-Amino-5,8-dimethoxy(1,2,4)triazolo[1,5-c]pyrimidine (1.0 g, 5.1 mmol) was suspended in 15 mL of dry acetonitrile in a round bottom flask equipped with magnetic stirring. To this suspension was added crude 2-fluoro-6-trifluoromethylbenzenesulfonyl chloride (3.16 g, 10.2 mmol), dry pyridine (0.8 g, 10.2 mmol), dry dimethylsulfoxide (DMSO, 0.1 g, 1.3 mmol), and the flask was fitted with a CaSO4 drying tube. The reaction was monitored by HPLC analysis over a 9 day period, during which time an additional 4 equivalents of pyridine and 0.1 equivalents of DMSO were added. The dark solution was diluted with methylene chloride (300 mL), washed with 2N hydrochloric acid (2×200 mL), washed with water (2×200 mL), dried (MgSO4), filtered, and the solvent evaporated in vacuo to give a brown residue. The brown residue was triturated 5 with diethyl ether to afford the product as a tan solid: (1.0 g, 46% yield), mp 201-203° C.; Anal. Calcd for C14H11F4N5O4S: C 39.91, H 2.63, N 16.62, S 7.61; found: C 39.77, H 2.46, N 16.34, S 7.64. 1H NMR (DMSO-d6): δ8 3.85 (s, 3H), 4.05 (s, 3H), 7.58 (s, 1H), 7.73 (m, 1H), 7.88 (s, 2H), 12.85 (bs, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
46%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[N:4]([C:5]([O:13][CH3:14])=[N:6][CH:7]=[C:8]2[O:11][CH3:12])[N:3]=1.[F:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([C:22]([F:25])([F:24])[F:23])[C:17]=1[S:26](Cl)(=[O:28])=[O:27].N1C=CC=CC=1.CS(C)=O>C(#N)C.C(Cl)Cl>[F:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([C:22]([F:24])([F:23])[F:25])[C:17]=1[S:26]([NH:1][C:2]1[N:10]=[C:9]2[N:4]([C:5]([O:13][CH3:14])=[N:6][CH:7]=[C:8]2[O:11][CH3:12])[N:3]=1)(=[O:28])=[O:27]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NN2C(=NC=C(C2=N1)OC)OC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
3.16 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)Cl
Name
Quantity
0.8 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.1 g
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirring
CUSTOM
Type
CUSTOM
Details
the flask was fitted with a CaSO4 drying tube
WASH
Type
WASH
Details
washed with 2N hydrochloric acid (2×200 mL)
WASH
Type
WASH
Details
washed with water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown residue
CUSTOM
Type
CUSTOM
Details
The brown residue was triturated 5 with diethyl ether

Outcomes

Product
Details
Reaction Time
9 d
Name
Type
product
Smiles
FC1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)NC1=NN2C(=NC=C(C2=N1)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.